[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine
Overview
Description
The compound “(3-Fluoro-2-methoxyphenyl)methylamine” is an organic compound. It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Reductive Amination Synthesis
(3-Fluoro-2-methoxyphenyl)methylamine can be synthesized through methods like reductive amination. Bawa et al. (2009) explored a similar synthesis using different compounds, demonstrating the potential for synthesizing biologically active molecules and intermediates in pharmaceuticals, dyes, and chemicals through such processes (Bawa, Ahmad, & Kumar, 2009).
Synthesis of Aminocycloheptatrienylidenamines
The compound can be involved in reactions like the synthesis of aminocycloheptatrienylidenamines. Cavazza and Pietra (1976) conducted a study where methylation and reaction with primary amines led to the formation of such compounds, demonstrating the versatility of similar fluoro-methoxyphenyl compounds in synthetic organic chemistry (Cavazza & Pietra, 1976).
Fluorinated Compound for Chiral Analysis
Rodríguez-Escrich et al. (2005) described the use of a similar fluorinated compound for chiral analysis. Their study highlights the potential of fluoro-methoxyphenyl compounds in analytical chemistry, particularly in determining the enantiomeric excess of chiral amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Synthesis of Fluorinated Building Blocks
Ghosh et al. (2009) described the synthesis and reactivity of fluorinated compounds that serve as building blocks for Julia olefination, underscoring the potential of (3-Fluoro-2-methoxyphenyl)methylamine-like compounds in synthesizing various organic compounds (Ghosh, Banerjee, Sinha, Kang, & Zajc, 2009).
Involvement in Antagonist Synthesis
Research like Snider et al. (1991) shows the potential of fluoro-methoxyphenyl compounds in the synthesis of antagonists, indicating a role in pharmacological applications (Snider, Constantine, Lowe, Longo, Lebel, Woody, Drozda, Desai, Vinick, & Spencer, 1991).
Synthesis of Fluorinated Retinoic Acids
Studies like those by Lovey and Pawson (1981) have investigated the synthesis of fluorinated retinoic acids and their analogues, showing the significance of fluoro-methoxyphenyl compounds in the development of dermatological therapeutics (Lovey & Pawson, 1981).
Properties
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCGHUSDCUYYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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